6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
Description
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one is a fluorinated tricyclic compound featuring an eight-membered annulene ring fused to a benzene ring, with partial saturation (hexahydro) and two fluorine atoms at position 6.
Properties
IUPAC Name |
6,6-difluoro-7,8,9,10-tetrahydrobenzo[8]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPRASTQCHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C2=CC=CC=C2C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one typically involves the fluorination of a suitable precursor compound. One common method is the fluorination of 5,6,7,8,9,10-hexahydrobenzo8annulen-5-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Reduction Reactions
The ketone group at C5 undergoes selective reduction under various conditions:
Reduction with NaBH₄ preserves the fluorinated bridgehead structure while generating a secondary alcohol. Computational studies suggest steric hindrance from the fluorinated C6 position directs hydride attack to the endo face .
Oxidation Pathways
The compound participates in metal-catalyzed oxidations, particularly at benzylic positions:
Manganese-Catalyzed C–H Oxidation
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Catalyst : Mn(III) complexes with polydentate ligands (e.g., N-methyl-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrrolidin-2-yl)methanamine)
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Conditions : AcOH/H₂O₂, 40°C
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Outcome : Ketone formation at C7 via hydrogen abstraction (TON = 154) .
The reaction proceeds through a high-valent Mn-oxo intermediate, with fluorine atoms at C6 stabilizing radical intermediates .
Enzyme-Mediated Transformations
LolO (a non-heme Fe/α-KG-dependent oxygenase) catalyzes stereospecific hydroxylation:
Fluorination at C6/C7 alters substrate-enzyme interactions, providing mechanistic insights into radical vs. polar coupling pathways .
Fluorine-Specific Reactivity
The geminal difluoro group at C6 influences electronic and steric properties:
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Electron-Withdrawing Effect : Reduces basicity of the ketone (pKa ≈ 14.2 vs. 16.8 for non-fluorinated analog) .
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Ring Strain Modulation : Fluorine’s electronegativity increases torsional strain in the bicyclic system (DFT-calculated ΔG = +3.1 kcal/mol vs. parent) .
Cycloaddition and Annulation
The compound acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | Endo/Exo Ratio | Sources |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C | Tricyclic adduct | 85:15 | |
| Anthracene | Microwave, 150°C | Fused polycyclic ketone | >95% endo |
The electron-deficient ketone enhances reaction rates (k = 2.7 × 10⁻³ M⁻¹s⁻¹) .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes ring expansion:
Mechanistic Pathway :
Scientific Research Applications
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs by Ring Size and Saturation
Table 1: Key Structural Differences
Discussion :
- Ring Size: The eight-membered annulene in the target compound introduces distinct conformational flexibility and strain compared to seven-membered analogs like dibenzosuberenone.
- Saturation : Partial saturation (hexahydro vs. dihydro or unsaturated analogs) impacts electronic properties and bioavailability. Saturated systems often exhibit improved metabolic stability .
Substituent Effects: Fluorine vs. Other Halogens and Functional Groups
Table 2: Impact of Substituents on Physicochemical Properties
Discussion :
- Fluorine: The difluoro substitution in the target compound enhances lipophilicity (higher LogP) compared to nitro or hydroxy groups, favoring membrane permeability.
- Chlorine/Nitro : Chloro and nitro groups increase molecular weight and polarity, which may limit blood-brain barrier penetration compared to fluorine .
Discussion :
- Synthesis : Fluorination of annulenes often requires specialized agents (e.g., Selectfluor), contrasting with simpler halogenation or alkylation routes for chloro or allyl derivatives .
- Biological Activity: While dibenzosuberenones are established in antidepressants (e.g., amitriptyline), the target compound’s eight-membered ring and fluorination may modulate receptor binding kinetics or selectivity .
Biological Activity
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo annulen-5-one (CAS Number: 1238627-55-8) is a synthetic organic compound with a molecular formula of C12H12F2O and a molecular weight of 210.22 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will delve into its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2O |
| Molecular Weight | 210.22 g/mol |
| Predicted Boiling Point | 314.5 ± 42.0 °C |
| Density | 1.18 ± 0.1 g/cm³ |
| pKa | 12.22 ± 0.40 |
The biological activity of 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo annulen-5-one is largely attributed to its structural properties that allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
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Anticancer Activity :
- A study published in Journal of Medicinal Chemistry indicated that derivatives of hexahydrobenzo annulene compounds demonstrated significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) .
- The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Toxicity and Safety Profile
The safety profile of 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo annulen-5-one has been assessed in various studies:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6,6-difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one?
- Methodological Answer : The compound can be synthesized via cyclization of a pre-functionalized linear precursor. Fluorination is typically achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting ketone or alcohol intermediates. For example, fluorination of a 5,6-diol precursor under controlled anhydrous conditions can yield the difluoro moiety. Cyclization steps often employ Friedel-Crafts acylation or transition-metal-catalyzed coupling to form the benzoannulene ring system. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX software for structure refinement) confirms the stereochemistry and fluorine placement .
- NMR spectroscopy : NMR is essential for verifying fluorine substitution patterns, while and NMR identify ring proton environments and carbonyl groups.
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
- IR spectroscopy confirms the ketone group (C=O stretch ~1700 cm) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- GHS Classification : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in a sealed container under inert gas (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does regioselectivity in fluorination impact the compound’s reactivity and applications?
- Methodological Answer : The 6,6-difluoro configuration induces electron-withdrawing effects, altering ring strain and electronic density. To study regioselectivity:
- Compare fluorination outcomes using DAST vs. XtalFluor-E under varying temperatures.
- Analyze NMR coupling constants to differentiate axial/equatorial fluorine positions.
- Computational modeling (DFT) predicts thermodynamic control favoring the 6,6-difluoro isomer due to reduced steric hindrance .
Q. How can conformational analysis elucidate the compound’s stability in different solvents?
- Methodological Answer :
- Perform variable-temperature NMR in deuterated solvents (e.g., DMSO-d, CDCl) to observe ring-flipping dynamics.
- Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate energy barriers for chair vs. boat conformations.
- Solvent polarity effects can be quantified via Kamlet-Taft parameters, correlating with observed conformational preferences .
Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from:
- Dynamic disorder in crystals (resolved via low-temperature X-ray diffraction).
- Solvatomorphism (address by recrystallizing from multiple solvents).
- Tautomerism : Use - HMBC NMR to detect enol-keto equilibria.
- Cross-validate with RI-MP2 energy corrections to reconcile computational and experimental data .
Q. What strategies optimize the compound’s stability under photochemical conditions?
- Methodological Answer :
- Conduct UV-Vis spectroscopy to identify absorption bands triggering degradation.
- Introduce stabilizing additives (e.g., antioxidants like BHT) during photolysis experiments.
- Encapsulate the compound in cyclodextrins or liposomes to shield reactive sites.
- Monitor degradation products via LC-MS and adjust light exposure wavelengths (e.g., using UV cutoff filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
